Isoquinoline-1-carbothioamide

Descripción general

Descripción

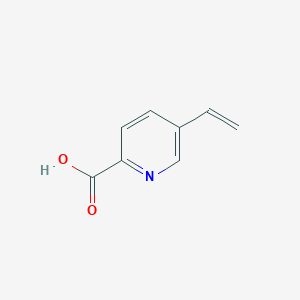

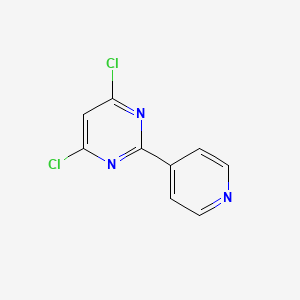

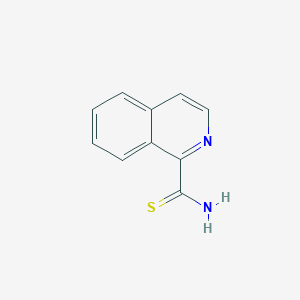

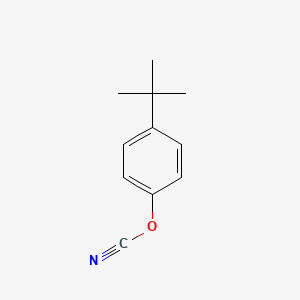

Isoquinoline-1-carbothioamide, also known as IQCT, is a thioamide derivative of isoquinoline. It is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It has shown potent suppression of lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .

Synthesis Analysis

Isoquinoline-1-carbothioamide can be synthesized through several methods. The most common method involves the condensation of aryl ketones and hydroxylamine . Other methods include the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

Isoquinoline-1-carbothioamide belongs to the class of organic compounds known as isoquinolines and derivatives. These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .Chemical Reactions Analysis

Isoquinoline-1-carbothioamide can undergo various chemical reactions. An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound to Isoquinoline-1-carbothioamide, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Isoquinoline-1-carbothioamide derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators in microglial cells, which are a type of glial cell located throughout the brain and spinal cord .

Anti-Migratory Activities

These compounds also exhibit anti-migratory activities, which can be beneficial in controlling the movement of microglial cells. This is particularly relevant in the context of neuroinflammation and neurodegenerative diseases .

Anticancer Activity

Isoquinoline-1-carbothioamide has shown potential as an anticancer agent. Modifications to its structure, such as methylation and fluorination, have led to the development of derivatives with potent antiproliferative effects against various cancer cell lines .

Antibacterial Activity

Derivatives of Isoquinoline-1-carbothioamide have demonstrated excellent antibacterial activity against several Gram-positive and Gram-negative microorganisms. This suggests a potential application in developing new antibacterial agents .

Mecanismo De Acción

Target of Action

Isoquinoline-1-carbothioamide primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound’s interaction with these cells can significantly influence neuroinflammatory responses, which are associated with various neurodegenerative disorders .

Mode of Action

Isoquinoline-1-carbothioamide interacts with its targets by suppressing the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .

Biochemical Pathways

The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK . The inhibition of this pathway mediates its anti-inflammatory and anti-migratory effects .

Pharmacokinetics

The compound’s effects on inflammation and cell migration in bv2 microglial cells suggest that it can cross the blood-brain barrier and interact with its targets effectively .

Result of Action

The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines .

Action Environment

The action of Isoquinoline-1-carbothioamide can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce the production of pro-inflammatory mediators and cell migration in BV2 microglial cells . The compound’s ability to suppress these effects suggests that it can effectively counteract the inflammatory environment induced by LPS .

Propiedades

IUPAC Name |

isoquinoline-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWSLJSWUSSKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622015 | |

| Record name | Isoquinoline-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

435273-39-5 | |

| Record name | 1-Isoquinolinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol](/img/structure/B1629896.png)

![Pyrrolidine, 1-[1-oxo-3-(1-piperazinyl)propyl]-](/img/structure/B1629898.png)